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molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

Methyl 5-bromofuran-2-carboxylate

Cat. No. B040367
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
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Patent
US04983619

Procedure details

Boron trifluoride methanol (6.3 ml, 7.6 g) was added to a stirred solution of 5-bromofuran-2-carboxylic acid (10 g) in methanol (90 ml) and heated under reflux under nitrogen for 5 hours. More boron trifluoride methanol (5 ml) was added and the mixture heated under reflux for 5 hours, allowed to cool to room temperature and stand for 10 hours before the solvent was removed in vacuo and the residue poured into saturated sodium hydrogen carbonate solution (300 ml) and extracted with ethyl acetate (3×200 ml). The extract was washed with saturated sodium hydrogen carbonate solution (2×100 ml), dried over MgSO4, and the solvent removed in vacuo to give methyl 5-bromofuran-2-carboxylate, m.p. 62° C.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]O.B(F)(F)F.[Br:7][C:8]1[O:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1>CO>[Br:7][C:8]1[O:12][C:11]([C:13]([O:15][CH3:1])=[O:14])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
CO.B(F)(F)F
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO.B(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue poured into saturated sodium hydrogen carbonate solution (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 ml)
WASH
Type
WASH
Details
The extract was washed with saturated sodium hydrogen carbonate solution (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=CC=C(O1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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